The industrial production of sodium tungstate dihydrate (Na₂WO₄·2H₂O) primarily relies on hydrothermal extraction from tungsten-bearing ores, with wolframite ((Fe,Mn)WO₄) and scheelite (CaWO₄) serving as predominant feedstocks. This process leverages concentrated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solutions under elevated temperatures (80–120°C) to digest the ores. For wolframite, the extraction follows:Fe/MnWO₄ + 2NaOH + 2H₂O → Na₂WO₄·2H₂O + Fe/Mn(OH)₂ [2].Scheelite treatment employs sodium carbonate to yield soluble sodium tungstate and insoluble calcium carbonate:CaWO₄ + Na₂CO₃ → Na₂WO₄ + CaCO₃ [6].
The crude sodium tungstate solution contains impurities like molybdenum, silica, and residual metals. Purification involves solvent extraction (SX) using amine-based extractants (e.g., trioctylamine). Tungstate ions form complexes with protonated amines in slightly acidic media (pH 2–4), while sodium and other cations remain in the aqueous raffinate. The loaded organic phase is stripped with ammonium hydroxide, yielding pure ammonium tungstate for crystallization. Alternatively, ion-exchange resins selectively adsorb tungstate anions, displacing contaminants [1].
Table 1: Hydrothermal Extraction Parameters for Tungsten Ores
| Ore Type | Reagent | Temperature Range | Key Impurities | Purification Method |
|---|---|---|---|---|
| Wolframite ((Fe,Mn)WO₄) | NaOH (50–60%) | 90–110°C | Fe, Mn, Mo | Solvent extraction (Aliphatic amines) |
| Scheelite (CaWO₄) | Na₂CO₃ (20–30%) | 80–100°C | Ca, P, Si | Ion exchange (LIX resins) |
Post-extraction, sodium tungstate dihydrate crystallizes upon solution concentration. Temperature-dependent solubility governs hydrate formation: decahydrate (Na₂WO₄·10H₂O) crystallizes below 10°C, while dihydrate dominates above 40°C. Industrial crystallization typically employs evaporative cooling at 25–30°C to obtain the dihydrate form, favored for its storage stability and low hygroscopicity [6] [9].
Fusion processes provide an alternative route for sodium tungstate production, particularly when processing secondary tungsten sources like carbide scrap (WC), machining sludge, or spent catalysts. This method overcomes the slow kinetics of aqueous digestion for refractory materials. A blended oxidant mixture of sodium nitrate (NaNO₃) and sodium hydroxide (NaOH) enables rapid oxidation of tungsten carbide:2WC + 4NaNO₃ + 4NaOH → 2Na₂WO₄ + 4NO₂ + 2CO₂ + 2H₂O [10].
The fusion occurs in refractory-lined reactors at 400–500°C. Sodium nitrate decomposes exothermically (>380°C), releasing oxygen for carbide oxidation, while NaOH forms a low-melting eutectic with reaction products. To manage the intense exothermicity, staged addition of reactants is critical. Typical charge ratios are 1:1:1 (WC:NaNO₃:NaOH), with fusion completed in 1–2 hours. The molten product is then dissolved in water, and insoluble impurities (e.g., iron, cobalt binders) are filtered. Tungstate recovery exceeds 95% with <0.05% residual carbon [3] [10].
Table 2: Fusion Process Parameters for Tungsten-Containing Feeds
| Feedstock | Oxidant Ratio (NaNO₃:NaOH) | Temperature | Reaction Time | Key Products | Tungsten Yield |
|---|---|---|---|---|---|
| Tungsten carbide (WC) | 1:1 | 450–500°C | 60–90 min | Na₂WO₄, NO₂, CO₂ | >95% |
| Alloy scrap (W-Ni-Fe) | 0.8:1 | 400–450°C | 90–120 min | Na₂WO₄, Na₂NiO₂, NaFeO₂ | 90–93% |
| Heavy metal sludge | 1.2:1 | 500–550°C | 120–150 min | Na₂WO₄, Na₂MoO₄ | 85–90% |
For tungsten-rich heavy metal scrap, fusion enables selective oxidation. Under controlled conditions, tungsten converts to water-soluble Na₂WO₄, while chromium, vanadium, and tantalum form insoluble oxides separable via filtration. Sodium sulfate (Na₂SO₄) may substitute 20–30% of NaOH to moderate reactivity without sacrificing yield. The fusion route bypasses solvent extraction, as the product solution is directly crystallized into high-purity dihydrate [10].
Sodium tungstate dihydrate exhibits polymorphic diversity, with its anhydrous forms crystallizing in rhombic (α), hexagonal (β), or cubic (γ) systems depending on synthesis conditions. Industrial processes optimize phase stability through controlled dehydration, additive-mediated crystallization, and seeding. Dehydrating Na₂WO₄·2H₂O at 100–150°C yields anhydrous α-Na₂WO₄ (rhombic), the thermodynamically stable polymorph below 300°C. Rapid heating (>20°C/min) promotes metastable β-Na₂WO₄ (hexagonal), which irreversibly converts to α-Na₂WO₄ at 400°C [2] [8].
Organic additives critically influence hydrate morphology and phase purity. During acid precipitation of WO₃·H₂O from sodium tungstate solutions (e.g., Na₂WO₄ + 2HCl → WO₃·H₂O + 2NaCl), additives like sucrose, maleic acid, or tartaric acid (0.5–2 wt%) chelate tungstate ions, decelerating condensation rates. This yields amorphous hydrates with high surface area (>150 m²/g), ideal for subsequent thermal processing. Hydrothermal treatment of such precipitates at 120–180°C produces phase-pure monoclinic WO₃ nanoplates if maleic acid is used, whereas sucrose favors hexagonal WO₃ nanowires [5] [8].
Table 3: Polymorph Characteristics and Stabilization Methods
| Phase | Crystal System | Stabilization Temperature | Key Stabilization Method | Morphological Outcome |
|---|---|---|---|---|
| α-Na₂WO₄ | Rhombic | <300°C | Slow dehydration (<5°C/min) | Prismatic crystals |
| β-Na₂WO₄ | Hexagonal | 300–400°C | Quenching from melt | Equiaxed grains |
| WO₃ (Monoclinic) | Monoclinic | 200–400°C | Hydrothermal + maleic acid | Nanoplates (50–100 nm thick) |
| WO₃ (Hexagonal) | Hexagonal | 180–220°C | Hydrothermal + sucrose | Nanowires (Ø 20–50 nm) |
Temperature ramping protocols during calcination dictate final oxide phases derived from sodium tungstate. For instance, heating Na₂WO₄·2H₂O-derived WO₃·H₂O at 1°C/min to 500°C produces monoclinic WO₃, while faster ramping (10°C/min) yields orthorhombic WO₃. Seeding with α-WO₄²⁻ microcrystals during crystallization suppresses β-phase nucleation, ensuring >99% phase homogeneity in the dihydrate precursor. Such control is vital for applications like catalysis or sensors where surface facets determine reactivity [8].
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